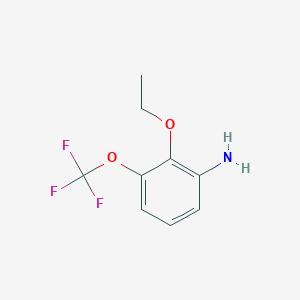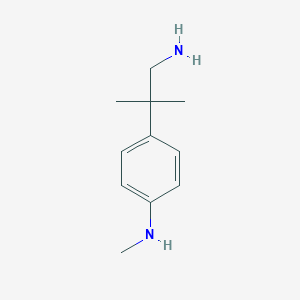
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxy-3-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The initial step involves the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of phenylboronic acid with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is typically introduced through an esterification reaction. This involves the reaction of the benzyloxy-substituted phenylboronic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-benzyloxy-3-(methoxycarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the development of enzyme inhibitors and as a sensor for detecting carbohydrates. The boronic acid group interacts with the target molecules, forming a stable complex that can be easily detected or isolated.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the benzyloxy and methoxycarbonyl groups, making it less versatile in certain reactions.
2-Methoxycarbonylphenylboronic Acid: Lacks the benzyloxy group, making it less effective in forming stable complexes with certain nucleophiles.
3-Benzyloxyphenylboronic Acid: Lacks the methoxycarbonyl group, making it less reactive in certain esterification reactions.
Uniqueness: 2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of advanced materials and drugs.
Propiedades
IUPAC Name |
(3-methoxycarbonyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-15(17)12-8-5-9-13(16(18)19)14(12)21-10-11-6-3-2-4-7-11/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCWAFVQHXOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Benzylamino)methyl]piperidin-4-ol dihydrochloride](/img/structure/B8118941.png)
![[5-(Chloromethyl)pyridin-3-yl]boronic acid](/img/structure/B8118944.png)

![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)



